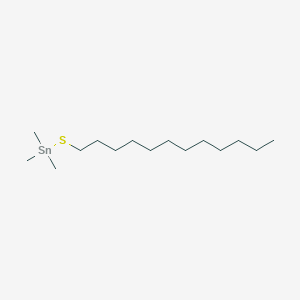
(Dodecylsulfanyl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stannane, (dodecylthio)trimethyl- typically involves the reaction of trimethyltin chloride with dodecylthiol in the presence of a base. The reaction can be represented as follows:
(CH3)3SnCl+C12H25SH→(CH3)3SnSC12H25+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this reaction include tetrahydrofuran and dichloromethane .
Industrial Production Methods: Industrial production of stannane, (dodecylthio)trimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Stannane, (dodecylthio)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Substitution: The dodecylthio group can be substituted with other nucleophiles, such as halides or alkoxides.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used for oxidation reactions.
Substitution: Halides or alkoxides in the presence of a base can facilitate substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Coupling Reactions: Coupled organic products with new carbon-carbon bonds.
科学的研究の応用
Stannane, (dodecylthio)trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of stannane, (dodecylthio)trimethyl- involves its interaction with molecular targets through its tin atom. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The dodecylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components .
類似化合物との比較
Trimethyltin chloride: Another organotin compound with similar reactivity but without the dodecylthio group.
Tributyltin chloride: A widely used organotin compound with different alkyl groups.
Triphenyltin chloride: An organotin compound with phenyl groups instead of alkyl groups.
Uniqueness: Stannane, (dodecylthio)trimethyl- is unique due to the presence of the dodecylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
101082-57-9 |
|---|---|
分子式 |
C15H34SSn |
分子量 |
365.2 g/mol |
IUPAC名 |
dodecylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C12H26S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13;;;;/h13H,2-12H2,1H3;3*1H3;/q;;;;+1/p-1 |
InChIキー |
WKGQIZKIYMKESW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCS[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


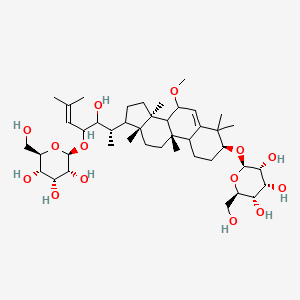
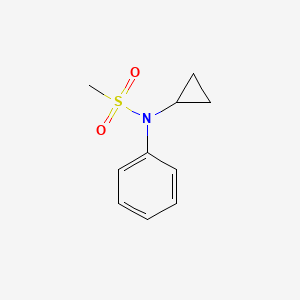
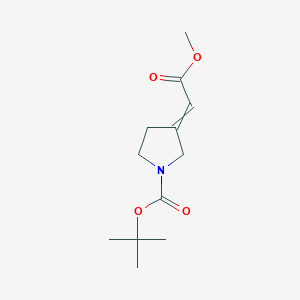
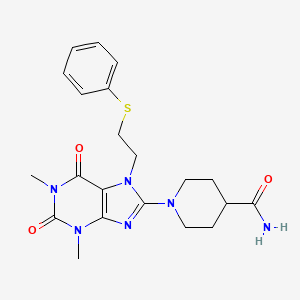
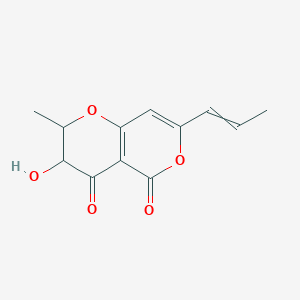
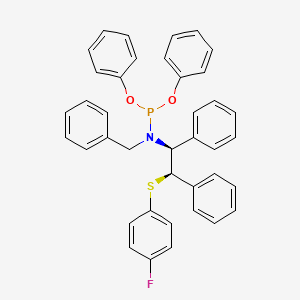
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
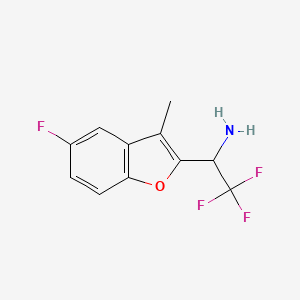
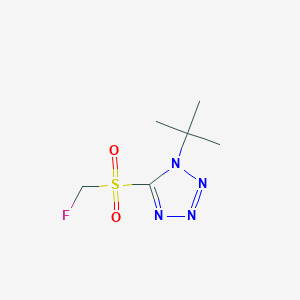
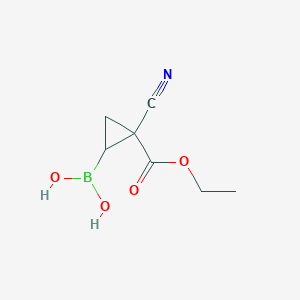
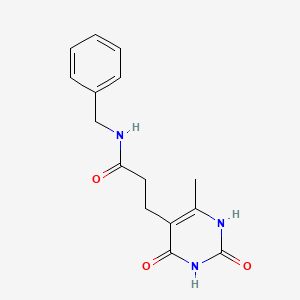
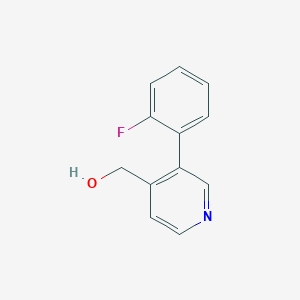
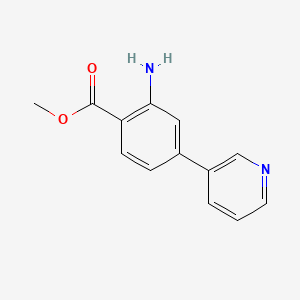
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
